SSR128129E free acid
Description
Overview of FGFR Family and Ligands
The initiation of the signaling cascade begins when FGFs, a family of structurally related signaling proteins, bind to FGFRs. wikipedia.orgwikipedia.org This interaction is crucial for mediating the diverse effects of the pathway.
In vertebrates, the FGFR family is composed of four main receptor tyrosine kinases: FGFR1, FGFR2, FGFR3, and FGFR4. mdpi.comnih.gov A fifth receptor, FGFRL1, has also been identified but lacks an intracellular kinase domain. wikipedia.org The four primary FGFRs are transmembrane proteins that share a similar structure: an extracellular region with three immunoglobulin (Ig)-like domains (D1, D2, and D3), a single transmembrane segment, and an intracellular tyrosine kinase domain. wikipedia.orgnih.govportlandpress.com These receptors exhibit different affinities for various FGF ligands and have distinct tissue distribution patterns. ebi.ac.uk Genetic alterations, such as point mutations, amplifications, and fusions in the genes encoding these receptors, have been identified in several types of cancer. fgfrscience.comaacrjournals.org For instance, FGFR1 amplification is common in some breast cancers, while FGFR2 amplifications are prominent in gastric cancer. nih.govcarislifesciences.com FGFR3 alterations are frequently observed in bladder cancer. nih.gov
The FGF family in humans consists of 22 members that regulate a broad spectrum of cellular activities. mdpi.comnih.gov These proteins act as signaling molecules that can stimulate cell growth, differentiation, migration, and survival. nih.govthermofisher.com The binding of an FGF ligand to its specific FGFR triggers receptor dimerization and the activation of the intracellular kinase domain through trans-autophosphorylation. mdpi.com This activation initiates several downstream signaling cascades, including the RAS/MAP kinase, PI3 kinase/AKT, and PLCγ pathways, which in turn control various cellular responses. mdpi.comnih.govnih.gov
Physiological Functions of FGF/FGFR Axis
The FGF/FGFR signaling axis is fundamental to numerous physiological processes, from the earliest stages of embryonic development to the maintenance and repair of adult tissues. frontiersin.orgfrontiersin.org
During embryonic development, FGF signaling is indispensable for a multitude of critical events. wikipedia.orgthermofisher.com It plays a key role in mesoderm patterning, limb development, neural induction, and the formation of multiple organ systems. wikipedia.orgnih.govnih.gov For example, FGFs are involved in the development of the central nervous system, where they regulate neural stem cell proliferation and differentiation. wikipedia.org The precise, spatiotemporally controlled expression of both FGFs and FGFRs is essential for normal embryogenesis, and disruptions in this signaling can lead to significant developmental defects. frontiersin.orgwikipedia.org Studies have shown that FGFR2 is required for early post-implantation development, specifically for the growth and differentiation of the inner cell mass. pnas.org
In adults, the FGF/FGFR axis is crucial for maintaining tissue homeostasis, which involves the balance of cell proliferation, differentiation, and apoptosis to ensure the integrity and function of tissues. frontiersin.orgmdpi.comfrontiersin.org This pathway is also vital for tissue repair and wound healing. mdpi.comthermofisher.com Following an injury, FGFs like FGF1 and FGF2 are released and stimulate the proliferation of fibroblasts and the formation of new blood vessels, which are essential steps in the healing process. wikipedia.orgnih.gov
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and also in pathological conditions like tumor growth. thermofisher.comunibs.it The FGF/FGFR system is a well-established modulator of angiogenesis. thermofisher.comnih.gov FGFs, particularly FGF1 and FGF2, can directly stimulate the proliferation and migration of endothelial cells, the primary cells that form blood vessels. nih.govoncotarget.com The angiogenic activity of FGFs is mediated primarily through FGFR1 and FGFR2, which are expressed on endothelial cells. nih.govoncotarget.com While FGFs are potent inducers of angiogenesis, some research suggests their effect can also be mediated indirectly through the upregulation of other angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23/h3-9H,19H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCWIDCSPHZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ssr128129e Free Acid: a Novel Allosteric Fgfr Modulator
Discovery and Characterization as an FGFR Inhibitor
The discovery of SSR128129E stemmed from a high-throughput chemical screen designed to identify inhibitors of Fibroblast Growth Factor 2 (FGF2) binding to FGFR1. aacrjournals.org During this screening, researchers unexpectedly identified a compound that demonstrated potent inhibition of FGF2-induced endothelial cell proliferation and migration at nanomolar concentrations. aacrjournals.org However, it only inhibited the actual binding of FGF2 at significantly higher micromolar concentrations. aacrjournals.orgtargetmol.com This discrepancy suggested a novel mechanism of action distinct from competitive inhibition at the ligand-binding site. aacrjournals.org
Further characterization revealed that SSR128129E is an allosteric inhibitor that does not affect the kinase activity of FGFR directly nor does it cross the plasma membrane, pointing to an extracellular site of action. aacrjournals.org It was found to inhibit signaling pathways downstream of the receptor, such as the phosphorylation of the FGFR substrate FRS2 and ERK1/2. researchgate.netapexbt.com
| Assay | Target/Ligand | IC₅₀ Value |
|---|---|---|
| FGFR1 Binding Assay | FGF2 | 1.9 µM selleckchem.comtargetmol.comtargetmol.com |
| Endothelial Cell Proliferation | FGF2-induced | 31 nM selleckchem.comapexbt.comtargetmol.com |
| Endothelial Cell Migration | FGF2-induced | 15.2 nM selleckchem.comapexbt.com |
| HEK-hFGFR2 WT ERK Activation | FGF2-induced | 28 nM sigmaaldrich.com |
| hB9-myeloma Cell Proliferation | FGF1-induced | 25 nM sigmaaldrich.com |
Allosteric Mechanism of Action
The inhibitory action of SSR128129E is not achieved by blocking the FGF binding site or the intracellular kinase domain, but through a unique allosteric mechanism on the extracellular portion of the receptor. nih.govnih.gov This was elucidated through a combination of crystallography, nuclear magnetic resonance (NMR), spectroscopy, molecular dynamics simulations, and mutagenesis studies. aacrjournals.orgresearchgate.netnih.gov
SSR128129E binds to a site within the extracellular domain of the FGFR. medkoo.comaacrjournals.orgresearchgate.netnih.gov Specifically, studies have indicated that it interacts with the D3 immunoglobulin-like domain of the receptor. researchgate.net This binding site is topographically distinct from the orthosteric pocket where FGF ligands bind. aacrjournals.org The interaction induces critical conformational changes in the extracellular domain, which is central to its inhibitory effect. aacrjournals.orgfrontiersin.org
A defining characteristic of SSR128129E is that it does not compete with FGF ligands for binding to the receptor. researchgate.netnih.govresearchgate.net Its allosteric nature means it can bind to the receptor simultaneously with the natural FGF ligand. portlandpress.com Instead of preventing ligand binding, SSR128129E modulates the receptor's response to that binding, effectively acting as a non-competitive antagonist. aacrjournals.orgnih.govportlandpress.com This was confirmed in cell-based assays where SSR128129E did not interfere with FGF ligand binding. aacrjournals.org
Upon binding, SSR128129E induces a conformational change in the FGFR's extracellular structure. aacrjournals.orgfrontiersin.org This structural alteration results in a defective or reduced internalization of the FGF-FGFR complex following ligand stimulation. aacrjournals.orgresearchgate.netfrontiersin.orgresearchgate.netportlandpress.com Since receptor internalization is a crucial step for the activation of certain downstream signaling cascades, particularly the MAPK pathway, inhibiting this process effectively blocks those signals. researchgate.netportlandpress.com
SSR128129E exhibits several hallmark characteristics of an allosteric modulator:
Probe Dependence : The degree of inhibition by an allosteric modulator can be influenced by the specific orthosteric ligand (or "probe") used to activate the receptor. uliege.beunito.itnih.gov The efficacy of SSR128129E can therefore vary depending on which FGF family member is stimulating the receptor. uliege.beunito.it
Signaling Bias : This property, also known as pathway bias, describes the ability of a modulator to differentially affect various signaling pathways downstream of the same receptor. unito.it SSR128129E demonstrates this by selectively blocking the MAPK kinase signaling pathway while not affecting others, such as PLCγ phosphorylation. researchgate.netresearchgate.net This suggests that it stabilizes a receptor conformation that is incompatible with the activation of specific downstream effectors.
Ceiling Effects : Allosteric modulators often display a saturable, or "ceiling," level of effect. uliege.beunito.itnih.gov This means that beyond a certain concentration of SSR128129E, no further increase in inhibition is observed, regardless of the concentration of the FGF ligand. unito.it
Spectrum of FGFR Subtype Modulation
SSR128129E is characterized as a pan-FGFR inhibitor, demonstrating activity against multiple members of the FGFR family. aacrjournals.orgresearchgate.net It has been shown to inhibit cellular responses mediated by all four major FGFR subtypes: FGFR1, FGFR2, FGFR3, and FGFR4. selleckchem.comtargetmol.comsigmaaldrich.com This broad-spectrum activity allows it to block the action of various FGF ligands that show preference for different receptor subtypes. For example, it blocks the migratory response of cells to FGF1 (a ligand for FGFR1 and FGFR4) and the capillary formation response to FGF19 (a ligand for FGFR4). targetmol.comtargetmol.com
| FGFR Subtype | Mediated Response Inhibited by SSR128129E | Relevant FGF Ligand(s) |
|---|---|---|
| FGFR1 | Cell Proliferation and Migration | FGF1, FGF2 selleckchem.comtargetmol.comsigmaaldrich.com |
| FGFR2 | FRS2 and ERK1/2 Phosphorylation | FGF2, FGF7 selleckchem.comapexbt.com |
| FGFR3 | Reduces receptor phosphorylation in response to FGF1 unito.it | FGF1 unito.it |
| FGFR4 | Capillary Tube Formation, Cell Migration | FGF1, FGF19 targetmol.comtargetmol.comsigmaaldrich.com |
Primary Potency Against FGFR1
SSR128129E free acid demonstrates notable potency against FGFR1. In biochemical assays, the compound exhibits a half-maximal inhibitory concentration (IC50) of 1.9 μM for FGFR1. targetmol.commedchemexpress.commedchemexpress.comtargetmol.com This inhibitory action is further substantiated in various cell-based functional assays that measure downstream effects of FGFR1 activation.
For instance, the compound effectively inhibits cellular processes driven by FGF-2, a primary ligand for FGFR1. In studies using human umbilical vein endothelial cells (HUVECs), SSR128129E inhibited FGF-2-induced cell proliferation and migration with IC50 values of 31 nM and 15.2 nM, respectively. targetmol.commedchemexpress.comapexbt.com Similarly, it inhibits FGF-1-induced proliferation in HUVECs and hB9-myeloma cells with IC50 values of 100 nM and 25 nM, respectively. merckmillipore.comsigmaaldrich.com
Table 1: Potency of SSR128129E Against FGFR1 and Related Cellular Functions
| Assay Type | Target/Process | Cell Line | Ligand | IC50 Value | Source |
|---|---|---|---|---|---|
| Biochemical Assay | FGFR1 | N/A | N/A | 1.9 µM | targetmol.commedchemexpress.comtargetmol.com |
| Cell-Based Assay | EC Proliferation | HUVEC | FGF-2 | 31 ± 1.6 nM | medchemexpress.commedchemexpress.com |
| EC Migration | HUVEC | FGF-2 | 15.2 ± 4.5 nM | medchemexpress.commedchemexpress.com | |
| Proliferation | HUVEC | FGF-1 | 100 nM | merckmillipore.comsigmaaldrich.com | |
| Proliferation | hB9-myeloma cells | FGF-1 | 25 nM | merckmillipore.comsigmaaldrich.com |
Inhibition Across FGFR1-4 Subtypes
SSR128129E is characterized as a multi-FGFR or pan-inhibitor, demonstrating activity against responses mediated by all four signaling subtypes: FGFR1, FGFR2, FGFR3, and FGFR4. merckmillipore.commedchemexpress.comresearchgate.netresearchgate.net Its allosteric mechanism allows it to broadly affect signaling across the receptor family. medkoo.com
The compound's activity has been documented in various cellular models expressing different FGFR subtypes:
FGFR1 and FGFR4: It effectively blocks endothelial cell migration stimulated by FGF1, a known ligand for both FGFR1 and FGFR4. medchemexpress.commedchemexpress.com It also inhibits capillary tube formation induced by FGF19, a specific ligand for FGFR4. medchemexpress.commedchemexpress.comtargetmol.com
FGFR2: In HEK293 cells engineered to express FGFR2, SSR128129E diminished the FGF-2-induced activation of ERK with an IC50 of 28 nM. merckmillipore.comsigmaaldrich.com Furthermore, in a study on atherosclerosis-prone mice, treatment with the compound led to a significant reduction in FGFR2 mRNA levels in the aortic sinus. plos.orgsemanticscholar.org
FGFR3: While specific IC50 values for FGFR3 are not detailed in the provided context, the compound is consistently described as an inhibitor of FGFR1-4, implying activity against FGFR3-mediated signaling. researchgate.netresearchgate.net
Table 2: Documented Inhibitory Activity of SSR128129E Across FGFR Subtypes
| Affected Subtype(s) | Assay/Effect | Cell/Model System | Ligand | Measured Outcome | Source |
|---|---|---|---|---|---|
| FGFR1, FGFR4 | EC Migration Inhibition | Endothelial Cells | FGF1 | Blockade of migration | medchemexpress.commedchemexpress.com |
| FGFR2 | ERK Activation Inhibition | HEK-hFGFR2 WT | FGF-2 | IC50 = 28 nM | merckmillipore.comsigmaaldrich.com |
| FGFR2 | mRNA Expression | ApoE-deficient mice | N/A | Reduced mRNA levels | plos.orgsemanticscholar.org |
| FGFR4 | Capillary Formation Inhibition | Endothelial Cells | FGF19 | Blockade of tube formation | medchemexpress.commedchemexpress.comtargetmol.com |
Specificity Profile Against Other Receptor Tyrosine Kinases (RTKs)
A key characteristic of SSR128129E is its specificity for the FGFR family over other related RTKs. merckmillipore.comtargetmol.com Research indicates that the compound does not inhibit the kinase activity of other prominent RTKs, highlighting its selective profile. merckmillipore.com
Specifically, studies have shown that SSR128129E does not block the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or the MET kinase, even at concentrations where it effectively inhibits FGFR signaling. merckmillipore.comsigmaaldrich.commerckmillipore.com This selectivity is a significant distinction from less selective inhibitors like SU5402, which inhibits VEGFR2 as potently as it inhibits FGFR1. plos.orgsemanticscholar.org
Furthermore, the specificity of SSR128129E extends to the downstream signaling pathways it modulates. It has been shown to selectively inhibit the phosphorylation of FRS2 (FGFR substrate 2), a key mediator of the Ras/MAPK pathway, while not affecting the phosphorylation of PLCγ (Phospholipase C gamma), which initiates a separate signaling cascade. researchgate.netnsf.gov This suggests that the allosteric inhibition by SSR128129E can produce a biased signal, selectively blocking only certain downstream pathways. researchgate.net
Table 3: Specificity Profile of SSR128129E
| Kinase / Pathway | Effect of SSR128129E | Source |
|---|---|---|
| VEGFR2 Phosphorylation | No inhibition | merckmillipore.comsigmaaldrich.commerckmillipore.com |
| MET Kinase Phosphorylation | No inhibition | merckmillipore.comsigmaaldrich.commerckmillipore.com |
| FRS2 Phosphorylation (FGFR substrate) | Inhibition | researchgate.netnsf.gov |
| PLCγ Phosphorylation (FGFR substrate) | No inhibition | researchgate.netnsf.gov |
Molecular and Cellular Pharmacology of Ssr128129e Free Acid
Inhibition of Cellular Proliferation
SSR128129E free acid demonstrates significant anti-proliferative effects across a range of cell types, including both endothelial and various tumor cells. This activity is central to its pharmacological profile and is achieved by blocking signals from multiple FGFR subtypes. selleckchem.com
Endothelial Cell Proliferation (e.g., FGF2-induced ECs, HUVECs)
The compound is a potent inhibitor of endothelial cell (EC) proliferation, a critical process in angiogenesis. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), SSR128129E effectively inhibits proliferation induced by Fibroblast Growth Factor 2 (FGF2). apexbt.comunito.it Research findings consistently report a half-maximal inhibitory concentration (IC50) of approximately 31 nM for this effect. medchemexpress.comtargetmol.comselleckchem.com Furthermore, it has been shown to inhibit FGF1-induced proliferation of HUVECs with an IC50 value of 100 nM and to reduce the survival of endothelial cells in a dose-dependent manner with an IC50 of 17.7 nM. merckmillipore.com
| Cell Type | Stimulus | Effect of this compound | IC50 Value |
| Endothelial Cells (ECs) / HUVECs | FGF2 | Inhibition of Proliferation | ~31 nM medchemexpress.comtargetmol.comselleckchem.com |
| HUVECs | FGF1 | Inhibition of Proliferation | 100 nM merckmillipore.com |
| Endothelial Cells | - | Reduction of Survival | 17.7 nM merckmillipore.com |
Tumor Cell Line Proliferation (e.g., murine pancreatic Panc02, HEK-hFGFR2WT, PAE-hFGFR1, hB9-myeloma, CT26 colon, MCF7/ADR breast)
SSR128129E demonstrates broad anti-proliferative activity against a variety of tumor cell lines that depend on FGFR signaling for their growth. selleckchem.com The compound effectively blocks proliferation in response to different FGF ligands across multiple FGFR subtypes. unito.it
For instance, it inhibits the proliferation of the murine pancreatic cancer cell line Panc02 when stimulated with FGF7. medchemexpress.comunito.it In human B9 myeloma cells (hB9-myeloma), which express a constitutively active FGFR3, SSR128129E inhibits FGF1-induced proliferation with an IC50 of 25 nM. merckmillipore.comselleckchem.com The compound also diminishes FGF2-induced ERK activation, a key step in proliferation signaling, in HEK293 cells engineered to express wild-type human FGFR2 (HEK-hFGFR2WT), with an IC50 of 28 nM. merckmillipore.com
The inhibitory effects extend to other cancer types, including porcine aortic endothelial cells expressing human FGFR1 (PAE-hFGFR1), murine CT26 colon carcinoma, and the multidrug-resistant human breast cancer cell line MCF7/ADR. medchemexpress.comtargetmol.comselleckchem.com
| Cell Line | Cancer Type | Stimulus/Target | Effect of this compound | IC50 Value |
| Panc02 | Murine Pancreatic | FGF7 | Inhibition of Proliferation medchemexpress.comunito.it | Not Specified |
| hB9-myeloma | Human Myeloma | FGF1 | Inhibition of Proliferation merckmillipore.comselleckchem.com | 25 nM merckmillipore.com |
| HEK-hFGFR2WT | Engineered Kidney | FGF2 | Diminished ERK Activation merckmillipore.com | 28 nM merckmillipore.com |
| PAE-hFGFR1 | Engineered Endothelial | FGF2 | Inhibition of Proliferation unito.it | 100 nM unito.it |
| CT26 | Murine Colon | - | Inhibition of Growth medchemexpress.comtargetmol.com | Not Specified |
| MCF7/ADR | Human Breast (MDR) | - | Inhibition of Growth medchemexpress.comtargetmol.com | Not Specified |
Modulation of Cellular Migration and Invasion
Beyond its anti-proliferative effects, this compound actively modulates cellular motility, a key factor in tumor invasion and metastasis.
Inhibition of Endothelial Cell Migration (e.g., FGF2-induced ECs, HUVECs)
SSR128129E is a potent inhibitor of endothelial cell migration. In HUVECs, it blocks migration induced by FGF2 with a reported IC50 value of 15.2 nM. medchemexpress.commedchemexpress.comtargetmol.comapexbt.com This demonstrates a slightly greater potency for inhibiting migration compared to proliferation. The compound also effectively blocks EC migration in response to FGF1, which is a ligand for both FGFR1 and FGFR4. medchemexpress.comunito.it
Attenuation of Lamellipodia Formation
A key mechanism underlying the inhibition of cell migration is the disruption of the cellular machinery responsible for movement. SSR128129E has been shown to inhibit the formation of lamellipodia in HUVECs in a dose-dependent manner. medchemexpress.commedchemexpress.comtargetmol.comapexbt.com Lamellipodia are the broad, sheet-like protrusions at the leading edge of a migrating cell, and their attenuation directly impairs the cell's ability to move.
Suppression of Tumor Cell Migration (e.g., Panc02)
The inhibitory effects on cell migration are not limited to endothelial cells. SSR128129E also suppresses the migration of tumor cells. Specifically, it has been documented to block the migration of the murine pancreatic tumor cell line Panc02 in response to stimulation by FGF7. medchemexpress.comunito.it When these cells were stimulated with both FGF7 and Vascular Endothelial Growth Factor (VEGF), SSR128129E selectively blocked the migratory response to FGF7, highlighting its specificity for the FGFR pathway. unito.it
Reduction of Tumor Invasiveness
Research indicates that this compound can reduce the invasiveness and metastasis of certain tumor cells. targetmol.commedchemexpress.comshlmai.net Specifically, in studies involving Panc02 pancreatic tumor cells, SSR128129E was shown to decrease their metastasis to peritoneal lymph nodes. targetmol.commedchemexpress.comshlmai.net This suggests a potential role for the compound in mitigating the spread of cancer. The compound also inhibits the proliferation and migration of the murine pancreatic Panc02 tumor cell line in response to FGF7. medchemexpress.comshlmai.net
Effects on Angiogenesis-Related Processes
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. This compound has demonstrated inhibitory effects on several key processes related to angiogenesis.
This compound has been shown to inhibit the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis. medcraveonline.com It blocks capillary tube formation in response to FGF19, a ligand for FGFR4. targetmol.commedchemexpress.comshlmai.net The compound also inhibits FGF-2 induced endothelial cell proliferation, migration, and lamellipodia formation in a dose-dependent manner. medcraveonline.com Studies using Human Umbilical Vein Endothelial Cells (HUVECs), which express FGFR1, FGFR2, and FGFR4, observed that SSR128129E inhibited FGF-2 induced proliferation and migration. medcraveonline.com
Table 1: Inhibitory Effects of SSR128129E on Endothelial Cell Processes An interactive data table will be available here.
| Cell Process | Growth Factor | Cell Type | IC₅₀ |
|---|---|---|---|
| Proliferation | FGF-2 | Endothelial Cells | 31 ± 1.6 nM |
| Migration | FGF-2 | Endothelial Cells | 15.2 ± 4.5 nM |
| Proliferation | FGF-1 | HUVEC | 100 nM |
| Survival | - | Endothelial Cells | 17.7 nM |
In an ex vivo setting using rat aortic rings, a model that mimics the formation of new blood vessels, this compound has been observed to suppress microvessel sprouting. mdpi.com This assay provides a platform to study the complex process of angiogenesis outside of a living organism. uliege.be The rat aortic ring model is considered valuable as it bridges the gap between in vivo and in vitro models by using intact vascular explants, which more accurately reproduces the environment where angiogenesis occurs. uliege.be While specific data on the direct testing of SSR128129E in this assay is not detailed in the provided results, other agents have been shown to inhibit FGF-induced microvessel sprouting in this model. mdpi.comnih.gov
Downstream Signaling Pathway Modulation
This compound exerts its effects by modulating key downstream signaling pathways that are activated by Fibroblast Growth Factor Receptors (FGFRs).
Fibroblast growth factor receptor substrate 2 (FRS2) is a key adaptor protein that becomes phosphorylated upon FGFR activation, initiating downstream signaling cascades. nih.govmdpi.com SSR128129E has been shown to inhibit the FGF2-induced phosphorylation of FRS2 in FGFR2-expressing HEK293 cells. apexbt.com This action is a critical mechanism by which SSR128129E blocks the signaling pathways that lead to cell proliferation and survival.
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. portlandpress.com SSR128129E has been demonstrated to inhibit the FGF2-induced phosphorylation of ERK1/2. apexbt.commerckmillipore.com In FGFR2-expressing HEK293 cells, SSR128129E inhibited the phosphorylation of ERK1/2 that was induced by FGF2. apexbt.com The IC₅₀ for the inhibition of FGF-2 induced ERK activation in these cells was 28 nM. merckmillipore.com This inhibition of ERK1/2 phosphorylation is a key downstream effect of the allosteric inhibition of FGFR by SSR128129E. nih.govportlandpress.com
Modulation of PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical downstream effector of Fibroblast Growth Factor Receptor (FGFR) activation, playing a central role in cell survival, growth, and metabolism. mdpi.comoncotarget.com The activation of FGFRs by fibroblast growth factors (FGFs) leads to the recruitment and phosphorylation of adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2). oncotarget.comnih.gov This event facilitates the assembly of a larger signaling complex, including GRB2 associated binding protein 1 (GAB1), which in turn recruits and activates PI3K. nih.govfrontiersin.orgnih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which anchors the serine/threonine kinase Akt to the cell membrane, leading to its phosphorylation and activation. d-nb.info
As an allosteric inhibitor of FGFR, SSR128129E is positioned to modulate this pathway by preventing the initial receptor activation required to trigger the cascade. By blocking FGF-induced signaling, SSR128129E can suppress the subsequent activation of PI3K and Akt. mdpi.com The PI3K/Akt pathway is known to be involved in processes such as angiogenesis and tumor cell proliferation, which are also targeted by FGFR inhibitors. oncotarget.commdpi.com For instance, studies with other compounds targeting FGFR1 have demonstrated that suppression of the PI3K/Akt signaling pathway is a key mechanism for their anti-angiogenic and anti-tumor effects. mdpi.com
However, the interplay between FGFR inhibition and the PI3K/Akt pathway can be complex. In some contexts, cancer cells can develop resistance to FGFR inhibitors by activating compensatory signaling pathways, including the PI3K/Akt pathway, to bypass the blockade. mdpi.com
Table 1: Key Components of the PI3K/Akt Pathway Modulated by FGFR Signaling
| Component | Role in Pathway | Consequence of FGFR Activation | Potential Effect of SSR128129E |
|---|---|---|---|
| FGFR | Initiates signaling | Phosphorylation of tyrosine residues | Inhibition of activation |
| FRS2 | Docking protein | Phosphorylated by activated FGFR | Reduced phosphorylation |
| GAB1 | Adaptor protein | Recruited to FRS2 complex | Reduced recruitment and activation |
| PI3K | Lipid kinase | Activated by GAB1 complex | Inhibition of activation |
| Akt (PKB) | Serine/threonine kinase | Phosphorylated and activated by PIP3 | Inhibition of phosphorylation and activation |
Effects on PLCγ/Hif1α Pathway in Glioblastoma Cells
SSR128129E has been shown to exert significant effects on the Phospholipase Cγ (PLCγ)/Hypoxia-inducible factor 1α (Hif1α) pathway, particularly in the context of glioblastoma (GBM). semanticscholar.org Research indicates that the FGFR1/PLCγ/Hif1α axis is a crucial mediator of radioresistance in glioblastoma cells. semanticscholar.orgresearchgate.netresearchgate.net SSR128129E, by acting as a pan-FGFR inhibitor, can increase the sensitivity of glioblastoma cells to radiotherapy. researchgate.netamegroups.org
Studies using radioresistant U87 and SF763 glioblastoma cells demonstrated that treatment with SSR128129E radiosensitizes these cells. researchgate.net A key mechanism underlying this effect is the modulation of Hif1α. It was observed that inhibiting FGFRs in U87 cells with SSR128129E led to a decrease in Hif1α expression. semanticscholar.org Hif1α is a transcription factor that plays a central role in the cellular response to hypoxia and has been linked to tumor progression and resistance to therapy. amegroups.orgnih.gov
Further investigation into the pathway has revealed that PLCγ is a critical downstream effector of FGFR1 in this process. semanticscholar.orgnih.gov Silencing PLCγ in glioblastoma cells mimics the effects of FGFR1 inhibition, leading to a reduction in Hif1α expression and an increase in sensitivity to radiation. semanticscholar.orgnih.gov Specifically, in the U87 cell line, silencing PLCγ resulted in a more significant decrease in Hif1α expression than silencing FGFR1, suggesting its central role in regulating Hif1α. nih.gov These findings establish that SSR128129E's ability to radiosensitize glioblastoma cells is mediated, at least in part, by its inhibitory action on the FGFR-PLCγ-Hif1α signaling axis. semanticscholar.org Interestingly, one study noted that SSR128129E exhibits 'biased antagonism', where it can block downstream MAPK signaling without affecting PLCγ phosphorylation, suggesting a complex, context-dependent mechanism of action. researchgate.net
Table 2: Effect of Targeting the FGFR1/PLCγ Pathway on Hif1α Expression in Glioblastoma Cell Lines
| Cell Line | Target Inhibited/Silenced | Experimental Approach | Outcome on Hif1α Expression | Reference |
|---|---|---|---|---|
| U87 | FGFRs | Treatment with SSR128129E | Decreased | semanticscholar.org |
| U87 | FGFR1 | Silencing with shRNA | 11.1-fold decrease | semanticscholar.orgnih.gov |
| LN18 | FGFR1 | Silencing with shRNA | 3.1-fold decrease | semanticscholar.org |
| U87 | PLCγ | Silencing with siRNA | 2.38-fold decrease | nih.gov |
| LN18 | PLCγ | Silencing with siRNA | Reduction observed | nih.gov |
Preclinical Efficacy Studies in Disease Models
Oncology Models
SSR128129E free acid has been evaluated in several preclinical oncology models to determine its effect on tumor growth. These studies utilize established cancer cell lines to create tumors in animal models, providing a platform to assess the compound's anti-tumor activity.
Inhibition of Primary Tumor Growth
Research has demonstrated that this compound inhibits primary tumor growth across a range of cancer types. The subsequent sections provide specific findings for each model studied.
Orthotopic Panc02 Tumors
In studies involving orthotopic Panc02 pancreatic tumors, this compound has shown significant efficacy in curbing tumor progression. Treatment with the compound resulted in a 44% inhibition of tumor growth. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comapexbt.com Furthermore, research indicates that this compound suppresses the growth of these xenografts and reduces the metastasis of Panc02 tumor cells to peritoneal lymph nodes. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.commerckmillipore.comunito.it The compound was also found to block the proliferation and migration of the murine pancreatic Panc02 tumor cell line. medchemexpress.comtargetmol.comunito.ittargetmol.com
| Panc02 Tumor Model Data | |
| Model Type | Orthotopic Panc02 Tumors |
| Effect | Inhibition of Primary Tumor Growth |
| Finding | 44% inhibition of tumor growth. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comapexbt.com |
| Additional Findings | Reduced tumor invasiveness and metastasis to peritoneal lymph nodes. medchemexpress.comtargetmol.comxcessbio.comunito.it |
Lewis Lung Carcinoma
This compound has been shown to delay the growth of Lewis lung carcinoma. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.commerckmillipore.com In a preclinical model using Lewis lung carcinoma (LL2) cells, treatment with the FGFR antagonist SSR128129E resulted in a significant decrease in LL2 tumor growth by 41% and a 50% reduction in the intra-tumoral vascular index compared to vehicle-treated mice. nih.gov Other studies have reported that the compound reduces tumor size by 53% and tumor weight by 40%. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.com
| Lewis Lung Carcinoma Model Data | |
| Model Type | Lewis Lung Carcinoma (LLC/LL2) |
| Effect | Delay of Tumor Growth |
| Finding | 41% decrease in tumor growth. nih.gov |
| Additional Findings | 50% decrease in intra-tumoral vascular index. nih.gov |
| 53% reduction in tumor size. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.com | |
| 40% reduction in tumor weight. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.com |
Subcutaneous CT26 Colon Tumors
The efficacy of this compound was also evaluated in a subcutaneous CT26 colon tumor model. Research findings indicate that the compound inhibits the growth of these tumors by 34%. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.comdcchemicals.com
| CT26 Colon Tumor Model Data | |
| Model Type | Subcutaneous CT26 Colon Tumors |
| Effect | Inhibition of Primary Tumor Growth |
| Finding | 34% inhibition of tumor growth. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.comdcchemicals.com |
Multidrug-Resistant MCF7/ADR Breast Cancer Xenograft Model
This compound has demonstrated effectiveness against the multidrug-resistant MCF7/ADR breast cancer xenograft model. merckmillipore.com Studies have shown that the compound inhibits the growth of these resistant tumors by 40%. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.comdcchemicals.com This indicates a potential role for the compound in overcoming certain mechanisms of drug resistance in breast cancer.
| MCF7/ADR Breast Cancer Model Data | |
| Model Type | Multidrug-Resistant MCF7/ADR Breast Cancer Xenograft |
| Effect | Inhibition of Primary Tumor Growth |
| Finding | 40% inhibition of tumor growth. medchemexpress.comtargetmol.commedchemexpress.comxcessbio.comunito.ittargetmol.comdcchemicals.com |
Murine Mammary Carcinoma (4T1 xenografts)
In the context of murine mammary carcinoma, this compound has been shown to suppress the growth of 4T1 xenografts. merckmillipore.comsigmaaldrich.com Specifically, in murine 4T1 breast tumors, the administration of the compound led to a 53% reduction in tumor size and a 40% reduction in tumor weight. apexbt.comunito.itmedcraveonline.commedcraveonline.com
| 4T1 Murine Mammary Carcinoma Model Data | |
| Model Type | Murine Mammary Carcinoma (4T1 xenografts) |
| Effect | Inhibition of Primary Tumor Growth |
| Finding | 53% reduction in tumor size. apexbt.comunito.itmedcraveonline.commedcraveonline.com |
| 40% reduction in tumor weight. apexbt.comunito.itmedcraveonline.commedcraveonline.com |
Reduction of Tumor Metastasis (e.g., Panc02 to peritoneal lymph nodes)
The compound has shown a notable ability to reduce the metastatic spread of cancer cells. unito.itmedchemexpress.comtargetmol.comxcessbio.com In preclinical models using Panc02 murine pancreatic adenocarcinoma cells, administration of SSR128129E resulted in a significant decrease in the metastasis of these tumor cells to peritoneal lymph nodes. unito.itmedchemexpress.comtargetmol.com Research indicates that SSR128129E treatment led to a marked reduction in the number of metastatic nodules per mouse compared to control groups. unito.it This anti-metastatic effect is linked to the inhibition of FGFR-mediated signaling, which is crucial for the proliferation and migration of Panc02 tumor cells. unito.itmedchemexpress.com
Table 1: Effect of SSR128129E on Panc02 Tumor Metastasis
| Treatment Group | Average Metastatic Nodules per Mouse | Percentage Inhibition |
| Control | 24 ± 2.6 | - |
| SSR128129E | 8.3 ± 2.3 | ~65.4% |
Data derived from studies on Panc02 tumor cell metastasis to peritoneal lymph nodes. unito.it
Radiosensitization in Glioblastoma Models (in vitro and in vivo)
SSR128129E has been identified as a potent radiosensitizer in glioblastoma models, offering a potential strategy to overcome the characteristic radioresistance of this aggressive brain tumor. oup.comnih.govoup.comresearchgate.netsemanticscholar.org In vitro studies on human glioblastoma cell lines revealed that pretreatment with SSR128129E significantly increased the sensitivity of radioresistant cells to ionizing radiation. oup.comoup.com This effect is attributed to the compound's ability to inhibit FGFR-1, leading to an increase in radiation-induced mitotic cell death. oup.comoup.com
The mechanism involves SSR128129E-induced internalization and ubiquitination of FGFR-1 and a subsequent inhibition of radiation-induced RhoB activation, a protein linked to tumor cell radioresistance. oup.comoup.com Furthermore, in hypoxic conditions, SSR128129E was found to promote the degradation of hypoxia-inducible factor-1 alpha (HIF-1α), a key factor in tumor survival and resistance. oup.comsemanticscholar.org
In vivo studies using orthotopic xenografts of human glioblastoma in mice confirmed these findings. oup.comnih.govoup.com Treatment with SSR128129E prior to radiotherapy significantly increased the survival of the animals compared to those receiving radiation alone. oup.comoup.com This demonstrates that controlling the intrinsic radioresistance of tumor cells by inhibiting the FGFR-1 pathway is a viable strategy to enhance the efficacy of radiotherapy in glioblastoma. oup.comoup.com
Synergistic Effects with Anti-VEGFR2 Agents
The therapeutic efficacy of SSR128129E is enhanced when used in combination with agents that target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). unito.itvascularcell.com While anti-VEGF/VEGFR2 therapies are a cornerstone of anti-angiogenic treatment, tumors can develop resistance, often by upregulating alternative signaling pathways like FGF/FGFR. unito.it
By simultaneously blocking both the VEGFR and FGFR pathways, combination therapy can achieve a more comprehensive and potent inhibition of tumor angiogenesis and growth. unito.it Preclinical studies have shown that SSR128129E acts via a complementary mechanism to anti-VEGFR2 antibodies. unito.it This dual-blockade strategy may help overcome the resistance and escape mechanisms that limit the success of anti-VEGF monotherapy. unito.it
Vascular Disease Models
SSR128129E has also been investigated for its therapeutic potential in non-cancerous vascular diseases, where FGF signaling plays a significant pathological role.
Inhibition of Neointimal Proliferation in Mouse Vein Graft Model
In a mouse vein graft model, a common scenario for studying vessel restenosis, SSR128129E demonstrated a dramatic ability to inhibit neointimal proliferation. plos.orgnih.govsemanticscholar.org This pathological thickening of the vessel wall is a primary cause of graft failure. Treatment with SSR128129E resulted in a significant decrease in neointimal growth at both 2 and 8 weeks post-surgery. plos.orgnih.govsemanticscholar.org The inhibition was substantial, highlighting the critical role of FGF signaling in the proliferation and migration of vascular smooth muscle cells that drive this process. nih.gov
Table 2: Inhibition of Neointimal Proliferation by SSR128129E in a Mouse Vein Graft Model
| Time Point Post-Graft | Percentage Inhibition of Neointimal Proliferation |
| 2 Weeks | 72.5% |
| 8 Weeks | 47.8% |
Data reflects the reduction in neointimal growth in SSR128129E-treated animals compared to controls. plos.orgnih.govsemanticscholar.org
Reduction of Atherosclerotic Lesion Progression in Apolipoprotein E-Deficient Mice
The compound has shown promise in mitigating the progression of atherosclerosis. plos.orgnih.govsemanticscholar.org In studies using apolipoprotein E (ApoE)-deficient mice, a standard model for atherosclerosis, long-term treatment with SSR128129E led to a significant reduction in the size of atherosclerotic lesions in the aortic sinus. plos.orgnih.govsemanticscholar.orgembopress.org After five months of treatment, the inhibition of lesion size was highly significant, demonstrating the compound's potential to interfere with the chronic inflammatory and proliferative processes that characterize atherosclerosis. plos.orgnih.gov
Modulation of FGFR2 mRNA Levels in Aortic Sinus
Further investigation into its mechanism of action revealed that SSR128129E directly modulates its target pathway within diseased vascular tissue. plos.orgnih.govsemanticscholar.org In the aortic sinus of ApoE-deficient mice, treatment with the compound significantly reduced the messenger RNA (mRNA) levels of FGFR2. plos.orgnih.govsemanticscholar.org This finding is particularly relevant as FGFR2 has been implicated in the progression of atherosclerotic lesions. plos.org The modulation of FGFR2 expression, in addition to the direct inhibition of FGFR signaling, is a likely contributor to the compound's anti-atherosclerotic effects. plos.orgsemanticscholar.org
Inflammatory and Immune Models
The anti-inflammatory and tissue-protective effects of SSR128129E have been evaluated in models of chronic inflammation, particularly arthritis.
In mouse models of collagen-induced arthritis, oral administration of SSR128129E has been shown to inhibit key pathological processes of the disease. selleckchem.comnih.govebi.ac.uk Studies demonstrate that the compound effectively reduces the severity of clinical symptoms by targeting angiogenesis, inflammation, and bone resorption. selleckchem.comnih.gov
Angiogenesis, the formation of new blood vessels, is a critical component of the inflammatory process in arthritis, contributing to the growth of the inflamed synovial tissue. SSR128129E has been found to inhibit angiogenesis. selleckchem.comnih.gov Its mechanism involves blocking the FGF/FGFR signaling pathway, which is essential for the differentiation of bone marrow-derived progenitor cells into endothelial cells and their subsequent recruitment to the site of tumor growth. nih.gov In a preclinical model of Lewis lung carcinoma, treatment with SSR128129E significantly decreased the intra-tumoral vascular index and the number of circulating endothelial progenitor cells (EPCs). nih.gov
The compound also directly addresses bone resorption, a process that leads to joint destruction in arthritis. nih.gov Oral delivery of SSR128129E was found to inhibit bone resorption in experimental arthritis. nih.gov
| Study Focus | Model | Key Findings with SSR128129E | Reference |
| Arthritis | Mouse Model | Inhibits angiogenesis, inflammation, and bone resorption; reduces clinical symptom severity. | selleckchem.comnih.gov |
| Angiogenesis | Lewis Lung Carcinoma Mouse Model | Decreased intra-tumoral vascular index by 50%; reduced circulating EPCs by 53%. | nih.gov |
Metabolic Disorder Models
The role of the FGF/FGFR signaling pathway in metabolism has prompted investigations into SSR128129E's effects on metabolic disorders like obesity. researchgate.netnih.gov
Histological and molecular analysis revealed that SSR128129E markedly suppresses adipogenesis, the process by which fat cells (adipocytes) are formed. researchgate.netnih.gov This was evidenced by a decrease in the volume of adipose tissues and a reduction in the size of individual adipocytes in the treated mice. researchgate.net The compound's primary effect appears to be the direct inhibition of new fat cell formation rather than an increase in thermogenesis (heat production), as thermogenic capability in both brown and white adipose tissue was found to be decreased. researchgate.netnih.gov
| Parameter | Effect of SSR128129E Treatment in Mice | Reference |
| Body Weight Gain | Significantly reduced | researchgate.netnih.gov |
| Fat Content | Significantly reduced | researchgate.netnih.gov |
| Adipose Tissue Volume | Decreased | researchgate.net |
| Adipocyte Size | Decreased | researchgate.net |
| Adipogenesis | Markedly suppressed | researchgate.netnih.gov |
The mechanism by which SSR128129E inhibits adipogenesis involves the modulation of key intracellular signaling pathways. researchgate.netnih.gov Further investigation has demonstrated the involvement of the Extracellular signal-regulated kinase (ERK) signaling pathway in the action of SSR128129E. researchgate.netnih.gov
The MAPK/ERK signaling pathway is known to be essential for the induction of adipogenesis. dovepress.comup.ac.za Studies have shown that SSR128129E treatment inhibits the phosphorylation of ERK. researchgate.net By suppressing ERK activation, SSR128129E effectively blocks a critical step required for the differentiation of preadipocytes into mature fat cells, thereby inhibiting adipogenesis and subsequent fat accumulation. researchgate.netdovepress.com
Advanced Mechanistic Insights and Structure Activity Relationship Sar Studies
Structural Basis of Allosteric Binding
SSR128129E is a potent, orally active allosteric inhibitor that targets the extracellular domain of Fibroblast Growth Factor Receptors (FGFRs). frontiersin.orgmedkoo.com Unlike traditional inhibitors that compete with the natural ligand, Fibroblast Growth Factor (FGF), SSR128129E binds to a distinct site, inducing conformational changes that modulate receptor activity. nih.govaacrjournals.org This non-competitive mechanism allows for a more selective inhibition of downstream signaling pathways. researchgate.net
Crystallography Studies of FGFR-SSR128129E Interaction
Crystallography studies have been instrumental in elucidating the structural basis of the interaction between SSR128129E and FGFR. nih.govresearchgate.net These studies have shown that SSR128129E binds to the extracellular part of the receptor. nih.govresearchgate.net While a high-resolution crystal structure of the direct complex has remained challenging to obtain, the available data, in conjunction with other techniques, confirms an allosteric binding mode. d-nb.info Specifically, research combining crystallography with molecular dynamics simulations has demonstrated that SSR128129E binds to the nonflexible H2 state of the D3 domain in the extracellular region of FGFR2. researchgate.net
Conformational Changes Induced by SSR128129E Binding
The binding of SSR128129E to the FGFR extracellular domain triggers significant conformational changes. frontiersin.orgaacrjournals.org These structural alterations are critical to its inhibitory function, as they interfere with the proper internalization of the receptor, a key step in signal transduction. frontiersin.orgresearchgate.net This allosteric modulation ultimately leads to the selective blockage of specific downstream signaling pathways, such as the ERK1/2 pathway, while leaving others, like PLC-γ phosphorylation, unaffected. researchgate.netd-nb.info
Specific Binding Site in the Extracellular D3 Domain
The specific binding site for SSR128129E is located within the D3 immunoglobulin-like domain of the FGFR extracellular region. nih.govresearchgate.netresearchgate.net This site is characterized by a hydrophobic groove. researchgate.net Interestingly, this allosteric pocket overlaps with the binding site for the N-terminal helix of FGF8b, a specific isoform of FGF. researchgate.net This overlap suggests a potential for converting SSR128129E from a purely allosteric inhibitor to an orthosteric blocker in the context of the FGFR/FGF8b system. researchgate.net Mutagenesis of residues within this predicted binding site has further confirmed its location and importance for the inhibitory activity of the compound. aacrjournals.org
Biophysical Characterization of Receptor-Inhibitor Interactions
A variety of biophysical techniques have been employed to further characterize the intricate interaction between SSR128129E and FGFR, providing deeper insights into the dynamics and thermodynamics of this allosteric inhibition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in detailing the interaction between SSR128129E and FGFR at an atomic level. nih.govaacrjournals.orgsfb1507.de NMR studies have successfully characterized the structural interaction of SSR128129E with the D3 domain of FGFR3. d-nb.inforesearchgate.net These experiments have shown that the binding is driven by the association of hydrophobic surfaces on both the receptor and the inhibitor, with a significant positive entropy change being the dominant contributor to the Gibbs free energy of binding. d-nb.info NMR data also support the finding that SSR128129E can bind to the D3 domain both in the presence and absence of FGF. d-nb.info
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy has also been utilized to probe the conformational changes in FGFR upon binding of SSR128129E. nih.govaacrjournals.org This technique provides information about the secondary structure of the protein and can detect alterations induced by ligand binding. The use of FTIR, in concert with crystallography and NMR, has helped to build a comprehensive picture of the allosteric mechanism, confirming that SSR128129E induces structural perturbations in the receptor that are consistent with its inhibitory function. nih.govaacrjournals.org
| Research Finding | Technique(s) Used | Reference(s) |
| SSR128129E is an allosteric inhibitor binding to the extracellular FGFR domain. | High-throughput screening, cell-based assays | medkoo.comaacrjournals.org |
| SSR128129E binding site is in the D3 domain of FGFR. | Crystallography, NMR, Molecular Dynamics, Mutagenesis | nih.govresearchgate.netresearchgate.net |
| SSR128129E induces conformational changes that inhibit FGFR internalization. | Crystallography, FTIR, Molecular Dynamics | frontiersin.orgnih.govaacrjournals.orgresearchgate.net |
| SSR128129E selectively inhibits the ERK1/2 signaling pathway. | Cellular Assays | researchgate.netd-nb.info |
| The binding interaction is primarily driven by hydrophobic forces and entropy. | NMR, Isothermal Titration Calorimetry (ITC) | d-nb.info |
| Binding site overlaps with the FGF8b N-terminal helix binding groove. | NMR, Competition Assays | researchgate.net |
Computational Approaches to Elucidate Mechanism
Computational methods have been instrumental in providing a detailed understanding of the molecular interactions between SSR128129E and FGFR. These approaches have complemented experimental data to build a comprehensive model of its allosteric inhibition.
Molecular dynamics (MD) simulations have been a powerful tool for exploring the dynamic nature of the SSR128129E-FGFR interaction. nih.govresearchgate.net These simulations, which model the movement of atoms and molecules over time, have provided insights into the conformational changes induced by the binding of SSR128129E to the extracellular domain of FGFR. nih.govaacrjournals.org
By simulating the behavior of the receptor both in its unbound (apo) state and when bound to the inhibitor, researchers have been able to observe how SSR128129E stabilizes specific conformations of the receptor that are less favorable for signaling. nih.gov These simulations have revealed that the binding of SSR128129E induces a conformational change in the D3 domain of the FGFR, which is crucial for the subsequent steps in receptor activation. researchgate.net This altered conformation is thought to hinder the proper dimerization and internalization of the receptor, thereby blocking downstream signaling cascades. nih.govresearchgate.net
The use of advanced simulation techniques, such as parallel-tempering metadynamics, has allowed for the exploration of the energy landscape of the binding process, providing a more complete picture of the mechanism.
Free energy calculations have been employed to quantify the binding affinity of SSR128129E to FGFR and to identify the key residues involved in the interaction. nih.govbiorxiv.org Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) have been used to estimate the binding free energy, providing a thermodynamic basis for the observed inhibitory activity. nih.gov
| Computational Method | Key Finding Regarding SSR128129E | Reference |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Revealed that SSR128129E induces conformational changes in the FGFR extracellular domain, particularly the D3 domain, which hinders receptor internalization and signaling. | nih.govresearchgate.net |
| Free Energy Calculations (e.g., MM-GBSA) | Quantified the binding affinity and identified key residues in the allosteric pocket crucial for the interaction with SSR128129E. | nih.govnih.gov |
Mutagenesis Studies of FGFR to Define Allosteric Sites
To experimentally validate the allosteric binding site of SSR128129E predicted by computational models and structural studies, mutagenesis studies have been performed on the FGFR. nih.govaacrjournals.org In these studies, specific amino acid residues within the putative binding pocket are systematically replaced with other amino acids. nih.gov The effect of these mutations on the binding and inhibitory activity of SSR128129E is then assessed.
These experiments have successfully identified several key residues in the extracellular domain of FGFR that are essential for the binding of SSR128129E. nih.gov Mutations at these positions have been shown to significantly reduce or completely abolish the inhibitory effect of the compound, confirming their direct involvement in the interaction. nih.gov This approach has been crucial in precisely mapping the allosteric binding site and has provided a detailed understanding of the molecular determinants of SSR128129E's activity. nih.govaacrjournals.org
| FGFR Residue | Role in SSR128129E Interaction | Reference |
|---|---|---|
| Specific residues in the D3 domain | Identified through mutagenesis as critical for the binding of SSR128129E and its inhibitory function. | nih.govresearchgate.net |
Understanding Signaling Bias and Probe Dependence in Allosteric Modulation
The allosteric inhibition of FGFR by SSR128129E exhibits the phenomena of signaling bias and probe dependence. nih.govmedkoo.comresearchgate.net Signaling bias, also known as functional selectivity, refers to the ability of a ligand to preferentially activate or inhibit certain downstream signaling pathways over others. researchgate.net In the case of SSR128129E, it has been observed that the compound can selectively block the MAPK signaling pathway without affecting other pathways, such as the PLCγ pathway. researchgate.net This suggests that the conformational changes induced by SSR128129E binding can differentially impact the recruitment and activation of various downstream signaling effectors.
Probe dependence is another characteristic feature of allosteric modulators, where the observed effect of the modulator can depend on the nature of the orthosteric ligand (the "probe") used to stimulate the receptor. nih.govresearchgate.net The inhibitory potency of SSR128129E can vary depending on which FGF ligand is used to activate the receptor. This is because different FGFs can induce slightly different active conformations of the receptor, which in turn can affect the binding and efficacy of the allosteric inhibitor. researchgate.net These properties of signaling bias and probe dependence highlight the complexity of allosteric modulation and offer opportunities for the development of more selective and fine-tuned therapeutic agents. nih.govresearchgate.net
Methodological Approaches in Ssr128129e Free Acid Research
In Vitro Cellular Assays
Cell Proliferation Assays (e.g., [3H]thymidine incorporation, CellTiter 96 AQueous One Solution)
The anti-proliferative capacity of SSR128129E free acid is a key aspect of its characterization as an anti-cancer and anti-angiogenic agent. Researchers utilize cell proliferation assays to quantify the compound's ability to inhibit cell growth, particularly in response to stimulation by Fibroblast Growth Factors (FGFs). One common method mentioned in research is the CellTiter 96 AQueous One Solution Cell Proliferation Assay, which is used to assess cell viability after a period of exposure to the compound. selleckchem.com
In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), SSR128129E demonstrated a potent, dose-dependent inhibition of FGF2-induced cell proliferation. selleckchem.comapexbt.com The compound has also been shown to block the proliferation of various tumor cell lines, such as the murine pancreatic cancer cell line Panc02, in response to FGF stimulation. medchemexpress.comtargetmol.com These assays typically involve starving the cells of growth factors before stimulating them with a specific FGF and treating them with varying concentrations of the inhibitor. selleckchem.com The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the proliferative response by 50%.
| Cell Type | Stimulant | Assay | IC50 Value (nM) | Source |
|---|---|---|---|---|
| Endothelial Cells (ECs) | FGF2 | Cell Proliferation Assay | 31 ± 1.6 | apexbt.commedchemexpress.comtargetmol.com |
Cell Migration and Invasion Assays (e.g., Transwell, Wound Healing)
Cell migration and invasion are critical processes in tumor metastasis and angiogenesis. Methodologies like the Transwell (or Boyden chamber) assay and wound healing (or scratch) assay are employed to evaluate the inhibitory effects of SSR128129E on these phenomena. sigmaaldrich.cominventro.co The Transwell assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, while the wound healing assay assesses the directional migration of a confluent cell monolayer into a created gap. inventro.co To study invasion, the Transwell membrane can be coated with an extracellular matrix (ECM) layer, which cells must degrade to pass through. sigmaaldrich.cominventro.co
Research has consistently shown that SSR128129E effectively inhibits FGF2-induced migration of endothelial cells with nanomolar potency. selleckchem.comapexbt.com It also blocks the migration of Panc02 tumor cells. medchemexpress.comtargetmol.com Furthermore, the compound has been noted to reduce the invasiveness of Panc02 tumor cells, preventing their metastasis to peritoneal lymph nodes in preclinical models. targetmol.com
| Cell Type | Stimulant | Assay Type | IC50 Value (nM) | Source |
|---|---|---|---|---|
| Endothelial Cells (ECs) | FGF2 | Cell Migration Assay | 15.2 ± 4.5 | medchemexpress.comtargetmol.com |
Angiogenesis Assays (e.g., Capillary Tube Formation, Rat Aortic Ring Assay)
To more closely model the process of blood vessel formation (in vitro and ex vivo), researchers use angiogenesis assays. The capillary tube formation assay involves seeding endothelial cells onto a basement membrane matrix (like Matrigel), where they form three-dimensional, tube-like structures. The rat aortic ring assay is an ex vivo model where rings of rat aorta are embedded in a collagen gel and sprout microvessels in response to angiogenic stimuli. nih.govmdpi.com
This compound has demonstrated efficacy in these assays. It is known to block the capillary tube formation of endothelial cells in response to FGF19, a ligand for FGFR4. medchemexpress.comtargetmol.com In the rat aortic ring assay, SSR128129E has been used as a reference inhibitor, showing suppression of FGF1-induced microvessel sprouting. nih.gov These assays confirm that the compound's cellular effects translate to the inhibition of complex morphogenic processes that are fundamental to angiogenesis.
Immunoblotting (Western Blot) for Protein Phosphorylation (e.g., pFGFR1, FRS2, ERK, PI3K, Akt, HIF1α)
Immunoblotting, or Western blotting, is a crucial technique used to detect specific proteins and, importantly, their phosphorylation status. The binding of FGF to its receptor (FGFR) triggers receptor dimerization and transphosphorylation, initiating downstream signaling cascades. researchgate.net Key signaling nodes in these pathways include FGFR substrate 2 (FRS2), extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). apexbt.comnih.govmdpi.com
Studies have used immunoblotting to confirm the mechanism of action of SSR128129E. In FGFR2-expressing HEK293 cells, the compound was shown to inhibit the FGF2-induced phosphorylation of both FRS2 and ERK1/2. apexbt.com While SSR128129E acts on the extracellular domain of the receptor, these results demonstrate its ability to block the intracellular signals that drive cell proliferation and survival. apexbt.comnih.gov Research comparing its activity to other compounds has also shown it can inhibit the phosphorylation of FGFR1 and downstream effectors like PI3K and Akt. nih.govmdpi.com
Reporter Gene Assays for Pathway Activity
Reporter gene assays are a common method for measuring the transcriptional activity of a signaling pathway. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter with response elements for a specific transcription factor. Activation of the pathway leads to transcription factor activation and expression of the reporter gene, which can be easily quantified.
While reporter gene assays are a standard tool in drug discovery and cell signaling research, and SSR128129E has been used as a tool compound in studies employing reporter assays for other purposes, specific data from reporter gene assays detailing the dose-response and pathway-specific inhibition by this compound are not prominently featured in the available research. medchemexpress.commedchemexpress.complos.org
Soft Agar (B569324) Colony Formation Assays for Anchorage-Independent Growth
A key characteristic of malignant transformation is the ability of cancer cells to grow and proliferate without being attached to a solid surface, a trait known as anchorage-independent growth. nih.gov The soft agar colony formation assay is the gold standard for assessing this ability in vitro. nih.govcsic.es In this assay, cells are suspended in a semi-solid agar medium, which prevents non-transformed cells from growing, while cancerous cells can form colonies. nih.gov
The effect of SSR128129E on anchorage-independent growth has been evaluated using this method. In a study assessing the anti-cancer properties of other agents, SSR128129E was used as a positive control. mdpi.com The results demonstrated that it greatly decreased the number and size of colonies of B16F10 melanoma cells grown in soft agar, indicating that SSR128129E inhibits the in vitro transformation capacity of these cancer cells. mdpi.com
Radioligand Binding Assays (e.g., 125I-FGF-2 Binding)
Radioligand binding assays are a cornerstone in the characterization of SSR128129E's interaction with its target, the FGFR. A commonly employed method is the Scintillation Proximity Assay (SPA) using Iodine-125 labeled Fibroblast Growth Factor-2 (¹²⁵I-FGF-2). selleckchem.comtargetmol.comselleckchem.comselleck.co.jp This assay format allows for the measurement of the binding of the radiolabeled ligand to the FGFR in a homogeneous system.
In a typical ¹²⁵I-FGF-2 binding assay, SPA beads coated with protein A are incubated with a soluble FGFR-1IIIcβ-Fc chimera receptor. selleckchem.comtargetmol.comselleckchem.comselleck.co.jp The binding of ¹²⁵I-FGF-2 to this receptor-bead complex brings the radioisotope in close proximity to the scintillant embedded in the beads, resulting in a detectable light signal. Non-specific binding is determined in the presence of an excess of unlabeled FGF-2. selleckchem.comtargetmol.comselleckchem.comselleck.co.jp SSR128129E has an IC₅₀ of 1.9 μM for FGFR1. apexbt.commedchemexpress.com
Preclinical Animal Models
The in vivo efficacy of SSR128129E has been extensively evaluated in a variety of preclinical animal models, reflecting the broad therapeutic potential of targeting the FGF signaling pathway.
Xenograft Models for Tumor Growth and Metastasis
Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in demonstrating the anti-cancer properties of SSR128129E. tandfonline.comnih.gov The compound has shown efficacy in inhibiting the growth of various human tumor xenografts. For instance, in a multidrug-resistant MCF7/ADR breast cancer xenograft model, SSR128129E inhibited tumor growth. xcessbio.comtargetmol.commedchemexpress.commedchemexpress.com Similarly, it has demonstrated the ability to delay tumor growth and metastasis in other human xenograft models. tandfonline.comnih.gov Studies have also shown that SSR128129E can enhance the therapeutic efficacy of other cancer treatments, such as cisplatin, in xenograft models of cisplatin-resistant human cancers. nih.gov In an orthotopic U87 glioblastoma xenograft model, treatment with SSR128129E prior to radiation significantly increased the neurological sign-free survival of the animals. nih.govresearchgate.net
Syngeneic Tumor Models
Syngeneic tumor models, which involve the implantation of cancer cells into immunocompetent mice of the same genetic background, are crucial for studying the interplay between the tumor, the host immune system, and the therapeutic agent. SSR128129E has demonstrated significant anti-tumor effects in several syngeneic models.
In a model using the murine pancreatic cancer cell line Panc02, oral administration of SSR128129E inhibited the growth of orthotopic tumors. xcessbio.comtargetmol.comapexbt.commedchemexpress.commedchemexpress.com It also reduced the invasiveness of Panc02 tumor cells and their metastasis to peritoneal lymph nodes. xcessbio.comtargetmol.commedchemexpress.commedchemexpress.com Furthermore, SSR128129E has been shown to inhibit the growth of subcutaneous CT26 colon tumors. xcessbio.comtargetmol.commedchemexpress.commedchemexpress.com In a syngeneic model of diffuse large B-cell lymphoma (DLBCL), the selective FGFR1 inhibitor SSR128129E significantly decreased the tumor burden. ashpublications.org
Vein Graft Models for Arteriosclerosis
The role of FGF signaling in vascular pathologies has been investigated using vein graft models of arteriosclerosis. In a mouse model where a segment of the vena cava is grafted into the carotid artery, SSR128129E treatment led to a significant decrease in neointimal proliferation, a key event in the development of arteriosclerosis. plos.orgnih.govsemanticscholar.org A dramatic reduction in neointimal hyperplasia was observed at both 2 and 8 weeks post-grafting. plos.orgnih.govsemanticscholar.org This inhibition was associated with a reduction in macrophage infiltration within the graft wall. plos.orgsemanticscholar.org
Apolipoprotein E-Deficient Mouse Model for Atherosclerosis
To study the effect of SSR128129E on the development of atherosclerosis, the apolipoprotein E-deficient (apoE-deficient) mouse model, which spontaneously develops atherosclerotic lesions, has been employed. plos.orgnih.govsemanticscholar.org Long-term treatment with SSR128129E resulted in a significant reduction in the size of atherosclerotic lesions in the aortic sinus of these mice. apexbt.complos.orgnih.govsemanticscholar.org While a slight, non-significant reduction in early fatty streak lesions was observed after 3 months, a significant inhibition of lesion size was evident after 5 months of treatment. plos.orgnih.govsemanticscholar.org Interestingly, this anti-atherosclerotic effect was achieved without altering serum lipid levels. plos.orgnih.govsemanticscholar.org The compound was found to significantly reduce the mRNA levels of FGFR2 in the aortic sinus. apexbt.complos.orgnih.govsemanticscholar.org
Arthritis Models for Inflammation and Bone Resorption
The anti-inflammatory and bone-protective effects of SSR128129E have been evaluated in mouse models of arthritis. In these models, oral administration of the compound has been shown to inhibit angiogenesis, inflammation, and bone resorption. unito.itselleckchem.comselleckchem.comselleck.co.jp This leads to a reduction in the severity of clinical symptoms of arthritis. selleckchem.comselleckchem.comselleck.co.jp
Interactive Data Tables
Table 1: Effect of SSR128129E on Tumor Growth in Preclinical Models
| Model Type | Cancer Cell Line | Animal Model | Key Findings |
| Xenograft | MCF7/ADR (Breast) | Mouse | Inhibition of tumor growth. xcessbio.comtargetmol.commedchemexpress.commedchemexpress.com |
| Xenograft | CaSki P3 CR (Cervical) | Nude Mouse | Profound therapeutic effect, especially in combination with cisplatin. nih.gov |
| Xenograft | U87 (Glioblastoma) | Mouse | Increased neurological sign-free survival when combined with radiation. nih.govresearchgate.net |
| Syngeneic | Panc02 (Pancreatic) | Mouse | Inhibition of orthotopic tumor growth and metastasis. xcessbio.comtargetmol.comapexbt.commedchemexpress.commedchemexpress.com |
| Syngeneic | CT26 (Colon) | Mouse | Inhibition of subcutaneous tumor growth. xcessbio.comtargetmol.commedchemexpress.commedchemexpress.com |
| Syngeneic | A20, Setd2+/-/Bcl2OE (DLBCL) | Immunocompetent Mouse | Significant decrease in tumor burden. ashpublications.org |
Table 2: Effect of SSR128129E in Vascular and Inflammatory Disease Models
| Model | Disease | Animal Model | Key Findings |
| Vein Graft | Arteriosclerosis | C57BL6 Mouse | Dramatic decrease in neointimal proliferation. plos.orgnih.govsemanticscholar.org |
| Apolipoprotein E-Deficient | Atherosclerosis | Mouse | Reduction of atherosclerotic lesion size in the aortic sinus. apexbt.complos.orgnih.govsemanticscholar.org |
| Arthritis Model | Inflammation and Bone Resorption | Mouse | Inhibition of angiogenesis, inflammation, and bone resorption; reduced clinical severity. unito.itselleckchem.comselleckchem.comselleck.co.jp |
Mouse Models for Adiposity and Metabolic Studies
To investigate the effects of SSR128129E on fat metabolism and accumulation, specific mouse models have been employed. nih.gov In a key study, three-week-old male mice were administered SSR128129E intragastrically for five weeks to explore its impact on adiposity. nih.govresearchgate.net The research involved comprehensive analysis using respiratory metabolic monitoring, histological assessments of adipose tissues, and molecular analysis. nih.gov
Table 1: Summary of SSR128129E Effects in Mouse Adiposity Model
| Parameter | Observation | Implication |
|---|---|---|
| Body Weight | Significantly reduced gain | Potential anti-obesity effect |
| Fat Content | Significantly reduced | Direct impact on adiposity |
| Thermogenesis | Decreased capability | Action is not through heat generation |
| Adipogenesis | Markedly suppressed | Primary mechanism for fat reduction |
| Signaling Pathway | ERK signaling involved | Insight into molecular mechanism |
Molecular and Structural Biology Techniques
A combination of high-resolution structural and molecular biology techniques has been instrumental in deciphering the precise molecular mechanism of SSR128129E as an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). researchgate.netnih.govcef-mc.de
X-ray crystallography has been a pivotal technique in understanding how SSR128129E interacts with its target. researchgate.netnih.govcef-mc.de This method was used to determine the three-dimensional structure of the FGFR in complex with the inhibitor. cef-mc.de Although SSR128129E is a small molecule, it binds to the extracellular domain of the FGFR, a mechanism that was elucidated through crystallographic studies. cef-mc.deresearchgate.net A low-resolution crystal structure of the related FGFR2D2D3/FGF1/SR128545 complex has been solved, providing foundational insights into the binding mode of this class of inhibitors. ebi.ac.uk These structural studies confirmed that SSR128129E acts allosterically, meaning it binds to a site distinct from the fibroblast growth factor (FGF) binding site and does not compete with the natural ligand. nih.govaacrjournals.org
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize the structure and dynamics of the SSR128129E-FGFR interaction in solution. sfb1507.ded-nb.info NMR studies were crucial in demonstrating that SSR128129E acts on the extracellular domains of FGFRs. d-nb.info Research using NMR provided a structural characterization of the interaction between SSR128129E and a specific receptor, FGFR3. d-nb.info These experiments showed that SSR128129E binds to the D3 domain of FGFR3 and that this binding is maintained even in the presence of FGF1. d-nb.info This confirmed the allosteric nature of the inhibition, where the compound does not directly block the ligand-binding site but induces conformational changes that impair receptor function. researchgate.netnih.gov
To pinpoint the exact binding site of SSR128129E on the FGFR and validate the structural data, site-directed mutagenesis was performed. researchgate.netnih.govcef-mc.de This technique involves systematically changing specific amino acid residues in the receptor protein to observe the impact on inhibitor binding and activity. d-nb.info In studies on FGFR3, residues within the proposed allosteric binding region, such as Y337, S348, H349, and S351, were mutated. d-nb.info The resulting loss or reduction of inhibitor efficacy in these mutants helped to confirm the precise binding epitope for SSR128129E on the D3 domain of the receptor, substantiating the models derived from NMR and crystallography. d-nb.info
Gene silencing techniques, specifically using short-hairpin RNA (shRNA) and small-interfering RNA (siRNA), have been utilized to investigate the functional consequences of inhibiting the FGFR signaling pathway. nih.gov While not always studying SSR128129E directly, these methods help to understand the effects of blocking the receptor, which is the compound's mechanism of action. In studies on human glioblastoma cell lines that express FGFR1, silencing the receptor using shRNA and siRNA was shown to increase the cells' sensitivity to radiation. nih.govresearchgate.net This approach demonstrated that inhibiting the FGFR1 pathway could replicate the effects of a pan-FGFR inhibitor. nih.gov These findings are crucial as they help to confirm that the biological effects observed with SSR128129E are indeed due to its specific action on FGFRs. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| SSR128129E |
| SR128545 |
| SU5402 |
| AZD4547 |
| PD173074 |
| JNJ-42756493 (erdafitinib) |
| Resveratrol |
| Caffeic acid phenethyl ester |
| Kaempferol |
| Leucosesterterpenone |
| Leucosterlactone |
| Dovitinib |
| Ponatinib |
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidating Additional Allosteric Sites and Mechanisms
The foundational mechanism of SSR128129E involves binding to a hydrophobic groove on the extracellular D3 domain of FGFRs. researchgate.net This interaction allosterically prevents the receptor's internalization and subsequent downstream signaling. nih.govresearchgate.net However, the complete landscape of allosteric regulation in FGFRs is more complex. Recent research has elucidated a long-range, four-site allosteric network within the intracellular kinase domain, comprising a 'molecular brake', 'DFG latch', 'A-loop plug', and 'αC tether', which collectively impose tight autoinhibition. elifesciences.orgnih.govscienceopen.com
A crucial direction for future preclinical research is to investigate the potential interplay between the extracellular binding of SSR128129E and this intracellular allosteric network. Studies should aim to determine if the conformational changes induced by SSR128129E on the ectodomain are transmitted across the cell membrane to influence the dynamics of the intracellular kinase sites. Understanding this potential "allosteric crosstalk" could reveal deeper mechanistic insights and explain the context-dependent signaling blockade observed with SSR128129E. axonmedchem.com Such investigations would leverage structural biology techniques like cryo-electron microscopy (cryo-EM) and advanced molecular dynamics simulations to model the full-length receptor in the presence of both the ligand and the allosteric modulator.
Development of Next-Generation Allosteric FGFR Modulators
SSR128129E serves as a prototype for a novel class of therapeutics. Future efforts should focus on designing next-generation allosteric modulators with improved properties. The structural knowledge of the SSR128129E binding site provides a strong foundation for rational drug design to create compounds with enhanced selectivity, potency, or distinct pharmacological profiles. researchgate.net
Furthermore, the emergence of resistance to traditional, orthosteric kinase inhibitors, often via "gatekeeper" mutations in the ATP-binding pocket, highlights a key potential advantage of allosteric modulators. nih.govnih.gov Future research should explore the development of new allosteric compounds that are effective against FGFR isoforms harboring mutations that confer resistance to ATP-competitive inhibitors. The development of covalent pan-FGFR inhibitors designed to overcome such resistance is already underway and provides a strategic parallel for the evolution of allosteric agents. acs.org
Combination Strategies with Other Targeted Therapies or Radiotherapy in Preclinical Models
A significant translational perspective for SSR128129E lies in its use in combination therapies to enhance efficacy and overcome resistance. Preclinical studies have already provided a strong rationale for this approach.
In glioblastoma, a notoriously radioresistant tumor, SSR128129E has been shown to act as a potent radiosensitizer. nih.gov In preclinical models using radioresistant U87 and SF763 glioblastoma cells, treatment with SSR128129E significantly increased radiation-induced mitotic cell death. nih.gov Moreover, in an orthotopic U87 xenograft mouse model, administering SSR128129E prior to radiotherapy significantly extended neurological sign-free survival. nih.gov
Beyond radiotherapy, SSR128129E shows promise in combination with established cancer treatments. It has been found to enhance the antitumor activity of anti-VEGFR2 therapies and demonstrates efficacy in multidrug-resistant (MCF7/ADR) breast cancer models. medchemexpress.comselleckchem.com These findings suggest that allosteric FGFR inhibition could resensitize tumors to other treatments or provide a synergistic effect, warranting a broad investigation of combination strategies in various preclinical cancer models.
| Disease Model | Combination Agent | Key Finding | Reference |
|---|---|---|---|
| Glioblastoma (U87 & SF763 cells; U87 xenograft) | Radiotherapy | SSR128129E radiosensitizes tumor cells and significantly increases survival in mice when combined with radiation. | nih.gov |
| Various Tumor Models | Anti-VEGFR2 Therapy | SSR128129E enhances the antitumor activity of anti-VEGFR2 agents. | selleckchem.com |
| Multidrug-Resistant Breast Cancer (MCF7/ADR) | Monotherapy | Demonstrates efficacy in a model known for resistance to standard chemotherapies, suggesting potential to overcome resistance mechanisms. | medchemexpress.com |
Deeper Investigation into Metabolic Pathway Regulation (beyond adipogenesis)
The FGF/FGFR signaling axis is a known regulator of metabolism. While its role in adipogenesis is established, the influence of allosteric FGFR modulation on other metabolic pathways is a nascent field of inquiry. Preclinical studies have shown that SSR128129E can modulate the level of Hypoxia Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to hypoxia and a critical controller of glucose metabolism. nih.gov
Future preclinical research should systematically investigate how SSR128129E affects tumor metabolism. This includes detailed analyses of glycolysis, glutaminolysis, and other key metabolic pathways in cancer cells following treatment. Such studies could reveal novel mechanisms of action and identify specific cancer types, particularly those with metabolic vulnerabilities or hypoxic microenvironments, that may be especially sensitive to SSR128129E. This line of inquiry could also uncover biomarkers related to metabolic response.
Exploring Efficacy in Other FGF/FGFR-Driven Preclinical Disease Models
While much of the focus for FGFR inhibitors has been on cancer, the FGF/FGFR pathway is integral to many other physiological and pathological processes. The unique, potentially more selective, mechanism of an allosteric modulator like SSR128129E may offer a favorable therapeutic window in non-oncologic diseases.
Preclinical studies have already demonstrated the efficacy of SSR128129E in diverse disease models. In mouse models of arthritis, it was shown to inhibit angiogenesis, inflammation, and bone resorption, leading to a reduction in clinical symptoms. selleckchem.com Furthermore, it has shown potential in cardiovascular disease models, inhibiting arteriosclerosis in a mouse vein graft model and atherosclerosis in apolipoprotein E-deficient mice. selleckchem.com These promising early results strongly support a broader investigation into other diseases where FGF/FGFR signaling is a known driver, such as chronic inflammatory diseases, fibrotic disorders, and metabolic syndromes.
| Disease Area | Preclinical Model | Observed Effect of SSR128129E | Reference |
|---|---|---|---|
| Oncology | Panc02 Pancreatic Cancer | Inhibited tumor growth, invasiveness, and metastasis. | medchemexpress.com |
| Oncology | Lewis Lung Carcinoma | Delayed tumor growth. | medchemexpress.com |
| Oncology | CT26 Colon Cancer | Inhibited subcutaneous tumor growth by 34%. | medchemexpress.com |
| Inflammation | Mouse Model of Arthritis | Inhibited angiogenesis, inflammation, and bone resorption; reduced clinical severity. | selleckchem.com |
| Cardiovascular | Mouse Vein Graft Model | Inhibited arteriosclerosis. | selleckchem.com |
| Cardiovascular | Apolipoprotein E-deficient Mice | Inhibited atherosclerosis. | selleckchem.com |
Addressing Potential Resistance Mechanisms in Preclinical Settings
The long-term efficacy of targeted therapies is often limited by the development of acquired resistance. For orthosteric FGFR inhibitors, resistance mechanisms include the acquisition of secondary mutations in the FGFR kinase domain (e.g., gatekeeper or molecular brake mutations) and the activation of bypass signaling pathways. nih.govaacrjournals.orgnih.govoaepublish.com
A critical future direction is to proactively investigate potential resistance mechanisms to allosteric inhibitors like SSR128129E. Preclinical models of acquired resistance should be developed by exposing FGFR-dependent cell lines to long-term treatment with SSR128129E. Subsequent genomic and proteomic analyses of resistant clones can identify mutations in the allosteric binding site or uncover novel bypass pathways that circumvent the need for FGFR signaling. Understanding these potential escape routes is essential for devising rational second-line treatment strategies and developing next-generation compounds that can overcome this resistance.
Comparative Studies with Orthosteric FGFR Inhibitors in Research Models
Allosteric modulators are theorized to offer advantages over orthosteric inhibitors, including higher selectivity and a better safety profile. researchgate.net This is because allosteric sites are often less conserved across kinase families than the highly conserved ATP-binding pocket targeted by orthosteric drugs. researchgate.net SSR128129E, for instance, inhibits responses mediated by FGFR1-4 but does not affect other related RTKs. axonmedchem.comselleckchem.com
To substantiate these theoretical advantages, direct head-to-head comparative studies in preclinical models are essential. Future research should compare SSR128129E with approved or clinical-stage orthosteric FGFR inhibitors (e.g., Pemigatinib, Infigratinib, Erdafitinib) in identical cancer or inflammatory disease models. Key endpoints should include not only efficacy (e.g., tumor growth inhibition) but also assessments of on-target and off-target toxicities. These studies will be critical for defining the unique therapeutic position of allosteric modulators and identifying the specific clinical contexts where they may provide a superior benefit-risk profile compared to traditional kinase inhibitors.
Q & A
Q. What is the primary mechanism of SSR128129E free acid in inhibiting FGFR signaling?
SSR128129E acts as an extracellular allosteric inhibitor of FGFR1-4 by binding to the immunoglobulin-like D3 domain of FGFR. This binding induces conformational changes, opening a cryptic pocket and disrupting FGF-induced receptor dimerization and downstream signaling (e.g., PI3K/Akt pathway inhibition) . Methodologically, validate this mechanism using Western blotting (e.g., reduced p-FGFR1 and p-Akt levels) and molecular dynamics simulations .
Q. Which experimental models are commonly used to evaluate SSR128129E’s anti-tumor efficacy?
Key models include:
- Subcutaneous tumor models : CT26 colon tumors and MCF7/ADR breast cancer xenografts (30 mg/kg/day oral dosing reduces tumor growth by 34–40%) .
- Orthotopic models : Panc02 pancreatic tumors (44% growth inhibition) and Lewis lung carcinoma (delayed progression) .
- In vitro assays : FGF2-induced endothelial cell (EC) proliferation (IC50: 31 ± 1.6 nM) and migration (IC50: 15.2 ± 4.5 nM) .
Q. What are the standard in vitro assays for assessing SSR128129E’s FGFR inhibitory activity?
- Cell proliferation : Dose-dependent inhibition in ECs and cancer cell lines (e.g., A375, B16F10) with IC50 values ranging from 14–74 μM .
- Western blotting : Monitor phosphorylation levels of FGFR1, PI3K, and Akt .
- Morphological analysis : Microscopy to assess lamellipodia formation and cell density changes post-treatment .
Q. What are the recommended storage conditions and solubility profiles for SSR128129E in experimental settings?
- Storage : Powder at -20°C (stable for 3 years); dissolved in DMSO (69 mg/mL) at -80°C (6-month stability) .
- Handling : Prepare working solutions in DMSO, avoiding freeze-thaw cycles. For in vivo studies, use oral gavage (30 mg/kg/day) .
Advanced Research Questions
Q. How can researchers resolve contradictions in SSR128129E’s efficacy across different cancer models?
Discrepancies may arise from:
- FGFR isoform heterogeneity : Quantify FGFR1-4 expression in tumor models (e.g., qPCR, immunohistochemistry) .
- Microenvironmental factors : Assess FGF ligand availability and stromal interactions using co-culture systems or spatial transcriptomics .
- Combination therapy : Test synergies with cisplatin or VEGF inhibitors (e.g., reduced tumor volume in dual-therapy cohorts) .
Q. What computational methods validate SSR128129E’s binding mode and dissociation kinetics?
- Metadynamics simulations : Predict dissociation constants (Kd) and binding free energy, corroborated by experimental IC50 values .
- NMR and crystallography : Map conformational changes in FGFR’s D3 domain, though limited by the receptor’s extracellular flexibility .
Q. How does SSR128129E’s allosteric inhibition differ from ATP-competitive FGFR inhibitors in experimental outcomes?
- Broader inhibition : Targets FGFR1-4 extracellularly, avoiding kinase domain mutations that confer resistance to ATP-competitive inhibitors (e.g., AZD4547) .
- Downstream effects : Differentially modulates PI3K/Akt vs. MAPK pathways, observed via phosphoproteomic profiling .
Q. What methodological challenges arise when analyzing SSR128129E’s effects on vascular intimal hyperplasia?
- Model variability : ApoE-deficient vs. wild-type mice show divergent lipid profiles and cytokine responses, necessitating normalization .
- Mechanistic ambiguity : Distinguish direct FGFR inhibition from secondary effects (e.g., reduced macrophage infiltration) using lineage-tracing or single-cell RNA sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
